
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a benzylsulfinyl group, dichloro substituents, and a methoxypyridinyl moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfinyl Intermediate: The benzylsulfinyl group is introduced through the oxidation of benzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Methoxypyridinyl Moiety: The final step involves coupling the benzylsulfinyl and dichloro intermediates with a methoxypyridinyl derivative under suitable conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichloro substituents or to convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives or dechlorinated products.
Substitution: Formation of substituted acrylamide derivatives with various functional groups.
科学研究应用
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structural features allow it to bind to specific active sites, modulating the activity of target proteins and influencing cellular pathways. For example, the benzylsulfinyl group may interact with thiol groups in enzymes, while the dichloro and methoxypyridinyl moieties contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(pyridin-3-yl)acrylamide: Lacks the methoxy group, which may affect its reactivity and binding properties.
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methylpyridin-3-yl)acrylamide: Contains a methyl group instead of a methoxy group, potentially altering its chemical behavior.
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-hydroxypyridin-3-yl)acrylamide: Features a hydroxyl group, which may enhance its hydrogen bonding capabilities.
Uniqueness
(Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide is unique due to the presence of the methoxypyridinyl moiety, which can influence its electronic properties and interactions with biological targets. This structural feature may confer distinct advantages in terms of binding affinity, specificity, and overall biological activity compared to similar compounds.
属性
分子式 |
C16H14Cl2N2O3S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
3-benzylsulfinyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-23-13-8-7-12(9-19-13)20-16(21)14(17)15(18)24(22)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21) |
InChI 键 |
XNTUIWIKFGPDFS-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)



![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

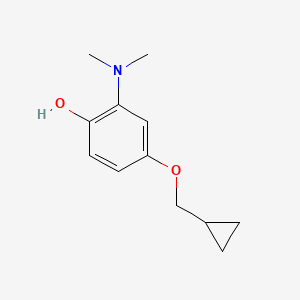
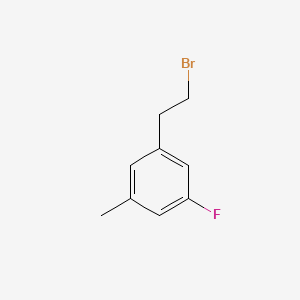
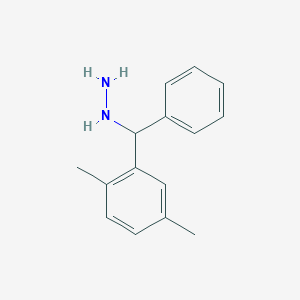
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
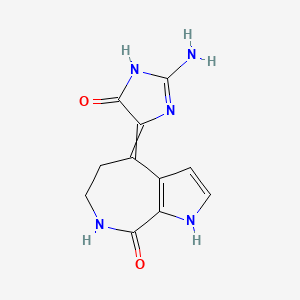
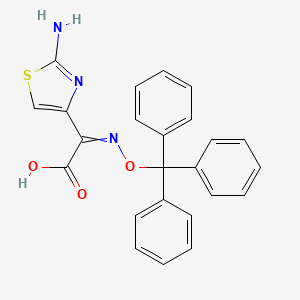

![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
